2-(1-Benzylpiperidin-3-yl)ethanethiol
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Overview
Description
2-(1-Benzylpiperidin-3-yl)ethanethiol is a chemical compound with the molecular formula C14H21NS and a molecular weight of 235.38824 g/mol It is characterized by the presence of a piperidine ring substituted with a benzyl group and an ethanethiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzylpiperidin-3-yl)ethanethiol typically involves the reaction of 1-benzylpiperidine with ethanethiol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is conducted in an appropriate solvent, such as dimethylformamide or tetrahydrofuran, at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as purification by recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzylpiperidin-3-yl)ethanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide.
Substitution: The ethanethiol group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides or sulfonic acids, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-(1-Benzylpiperidin-3-yl)ethanethiol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic applications or its role as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-(1-Benzylpiperidin-3-yl)ethanethiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with certain proteins or enzymes, potentially altering their activity. The piperidine ring and benzyl group may also contribute to the compound’s overall biological activity by interacting with various receptors or cellular components .
Comparison with Similar Compounds
Similar Compounds
2-(1-Benzylpiperidin-3-yl)ethanol: Similar structure but with an alcohol group instead of a thiol group.
2-(1-Benzylpiperidin-3-yl)ethanamine: Contains an amine group instead of a thiol group.
1-Benzylpiperidine: Lacks the ethanethiol group, consisting only of the piperidine ring and benzyl group.
Uniqueness
2-(1-Benzylpiperidin-3-yl)ethanethiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity. The combination of the piperidine ring, benzyl group, and ethanethiol group makes this compound a valuable intermediate in synthetic chemistry and a subject of interest in various research fields .
Properties
Molecular Formula |
C14H21NS |
---|---|
Molecular Weight |
235.39 g/mol |
IUPAC Name |
2-(1-benzylpiperidin-3-yl)ethanethiol |
InChI |
InChI=1S/C14H21NS/c16-10-8-14-7-4-9-15(12-14)11-13-5-2-1-3-6-13/h1-3,5-6,14,16H,4,7-12H2 |
InChI Key |
VRXKAHREFJPANC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)CCS |
Origin of Product |
United States |
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